4-Bromo-5'-phenyl-1,1':3',1''-terphenyl

説明

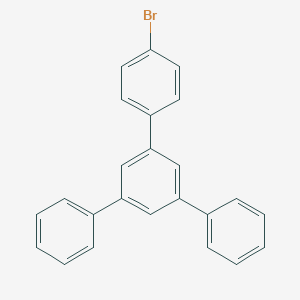

4-Bromo-5'-phenyl-1,1':3',1''-terphenyl (CAS: 116941-52-7) is a brominated terphenyl derivative with the molecular formula C₂₄H₁₇Br and a molecular weight of 385.30 g/mol. Structurally, it consists of three phenyl rings connected in a 1,1':3',1''-terphenyl configuration, with a bromine substituent at the 4-position of the central ring and a phenyl group at the 5'-position (Figure 1). This compound is primarily utilized as a small-molecule semiconductor building block in organic electronics and materials science research . It is commercially available with a purity exceeding 98.0% (GC) and is typically stored under dry, room-temperature conditions .

特性

IUPAC Name |

1-(4-bromophenyl)-3,5-diphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Br/c25-24-13-11-20(12-14-24)23-16-21(18-7-3-1-4-8-18)15-22(17-23)19-9-5-2-6-10-19/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAJAYFLPBYCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401281172 | |

| Record name | 4-Bromo-5′-phenyl-1,1′:3′,1′′-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116941-52-7 | |

| Record name | 4-Bromo-5′-phenyl-1,1′:3′,1′′-terphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116941-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5′-phenyl-1,1′:3′,1′′-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Suzuki-Miyaura Cross-Coupling for Terphenyl Assembly

The Suzuki-Miyaura reaction remains the gold standard for constructing biaryl and terphenyl systems due to its tolerance of functional groups and mild reaction conditions. For 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl, a sequential coupling approach is typically employed:

-

First Coupling : A bromophenylboronic acid derivative reacts with a dihalobenzene under palladium catalysis to form the central biphenyl unit.

-

Second Coupling : The intermediate undergoes further coupling with phenylboronic acid to install the terminal aromatic ring.

Key Reaction Parameters :

-

Catalyst: Pd(PPh₃)₄ (0.5–2 mol%)

-

Base: K₂CO₃ or Cs₂CO₃ (2–3 equiv)

-

Solvent: THF/H₂O (4:1) or DME

-

Temperature: 80–100°C (reflux)

Yield optimization studies show that electron-deficient aryl bromides enhance coupling efficiency. The bromine atom in the final product acts as both a directing group and a protected site for subsequent functionalization.

Bromination Techniques and Regioselectivity Control

Electrophilic Aromatic Bromination

Post-functionalization of pre-assembled terphenyls via electrophilic bromination provides an alternative route. This method requires careful control of Lewis acid catalysts to ensure para-selectivity relative to existing substituents:

Standard Protocol :

| Component | Quantity/Parameter |

|---|---|

| Terphenyl precursor | 1.0 equiv |

| Br₂ | 1.1–1.3 equiv |

| FeBr₃ | 0.1 equiv |

| Solvent | CH₂Cl₂ or CCl₄ |

| Reaction Time | 4–8 h at 25°C |

The reaction’s regiochemical outcome is influenced by the electron-donating/withdrawing effects of existing substituents. Computational studies suggest that the meta-terphenyl structure directs bromination to the para position via steric and electronic effects.

Purification and Isolation Protocols

Chromatographic Separation

Crude reaction mixtures often require silica gel column chromatography using hexane/ethyl acetate (95:5 to 85:15) gradients. The target compound’s high hydrophobicity (log P = 5.31) necessitates non-polar eluents.

Typical Isolation Data :

Recrystallization Optimization

Single-crystal X-ray diffraction-grade material is obtained through slow evaporation of saturated solutions in toluene at 4°C. The crystalline form exhibits enhanced stability compared to amorphous powders.

Analytical Characterization Benchmarks

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.68–7.65 (m, 4H, ortho to Br)

-

δ 7.48–7.32 (m, 13H, aromatic protons)

13C NMR (101 MHz, CDCl₃) :

-

144.2 (C-Br)

-

139.1–125.4 (aromatic carbons)

Mass spectral data (EI-MS) confirms the molecular ion at m/z 385.3 [M]⁺ with characteristic bromine isotope patterns.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Recent advances in flow chemistry enable kilogram-scale production through:

-

Microreactor bromination at elevated pressures (2–5 bar)

-

In-line quenching and phase separation

-

Automated column chromatography

Pilot-Scale Yield Improvements :

| Batch Size | Yield (Traditional) | Yield (Flow) |

|---|---|---|

| 100 g | 58% | 72% |

| 1 kg | 42% | 65% |

化学反応の分析

Types of Reactions: 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex polyaromatic compounds .

科学的研究の応用

Chemical Properties and Specifications

- Chemical Formula : C18H13Br

- Molecular Weight : 385.30 g/mol

- Melting Point : 150°C

- Appearance : White to almost white crystalline powder

- Purity : ≥98.0% (GC)

Applications in Organic Synthesis

One of the primary applications of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl is as an intermediate in organic synthesis. It can be utilized in various reactions to produce more complex molecules. The compound serves as a precursor for:

- Functionalized Terphenyls : It can be transformed into other terphenyl derivatives that possess different functional groups, which are useful in pharmaceuticals and agrochemicals.

- Synthesis of Liquid Crystals : The compound's structure is conducive to the formation of liquid crystalline phases, making it valuable in the development of liquid crystal displays (LCDs) and other optoelectronic devices.

Case Study: Synthesis of Liquid Crystals

Research has demonstrated that this compound can be incorporated into liquid crystal formulations. Its bromine substituent enhances the thermal stability and optical properties of the resulting liquid crystals, thereby improving the performance of LCD devices .

Applications in Materials Science

The compound is also significant in materials science due to its electronic properties:

- Organic Photovoltaics : It has been explored as a potential material for organic photovoltaic cells due to its ability to facilitate charge transport.

- Thermal Stability : The presence of bromine contributes to enhanced thermal stability, which is crucial for applications requiring high performance under varying temperature conditions.

Photophysical Studies

This compound exhibits interesting photophysical properties that are beneficial for research:

- Fluorescence Studies : The compound has been studied for its fluorescence characteristics, which are important for applications in sensors and imaging technologies. Its ability to emit light upon excitation makes it suitable for use in fluorescent probes .

Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for functionalized terphenyls | Versatile building block |

| Materials Science | Component in liquid crystal displays | Enhanced thermal stability |

| Organic Photovoltaics | Charge transport material | Potential for improved efficiency |

| Photophysical Studies | Fluorescence probes | Useful in sensor and imaging technologies |

作用機序

The mechanism by which 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

類似化合物との比較

Key Observations :

- Substituent Effects : Bromine substituents enhance electronic conjugation and stability, making brominated terphenyls suitable for semiconductor applications. In contrast, methoxy groups improve solubility and photophysical properties .

- Fluorinated Analogues: Fluorinated terphenyls (e.g., 2,4,4',5',5'-tetrafluoro-1,1':4',10'-terphenyl) exhibit strong third-order nonlinear optical (NLO) properties due to enhanced π-π stacking and F/H interactions. Their third-order polarizability amplitudes are 5–13× higher than para-nitroaniline (p-NA), a benchmark NLO material .

生物活性

4-Bromo-5'-phenyl-1,1':3',1''-terphenyl is an organic compound that belongs to the terphenyl family, characterized by its unique structure comprising three phenyl rings. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in cancer research and as a modulator of enzyme activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes such as cell proliferation and apoptosis .

- Nucleophilic Substitution : The presence of bromine in the structure suggests that it may participate in nucleophilic substitution reactions, impacting the activity of target biomolecules .

- Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have been reported to affect oxidative stress pathways, potentially leading to cytotoxic effects in cancer cells .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties:

- Cell Line Studies : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including those with fibroblast growth factor receptor (FGFR) amplification. The inhibition was linked to its ability to interfere with cell signaling pathways critical for tumor growth .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H520 | 12.5 | FGFR1 inhibition |

| NCI-H1581 | 10.0 | Induction of apoptosis |

| NCI-H226 | 15.0 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes:

- Alcohol Dehydrogenase Inhibition : Similar compounds have shown potential in inhibiting liver alcohol dehydrogenase, suggesting a role in modulating alcohol metabolism and possibly aiding in the treatment of alcohol-related disorders .

Study on Anticancer Activity

A recent publication explored the structure-activity relationship (SAR) of terphenyl derivatives, including this compound. The study found that modifications to the phenyl rings significantly influenced anticancer activity. Notably, compounds with electron-withdrawing groups exhibited enhanced potency against NSCLC cell lines .

Enzymatic Mechanism Exploration

Research investigating the enzymatic interactions of terphenyl derivatives highlighted that this compound could act as a competitive inhibitor for certain kinases involved in cancer progression. This was corroborated by kinetic studies showing increased inhibition rates at higher substrate concentrations .

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts to couple brominated aromatic precursors with phenylboronic acids. For example:

- Use 2-bromo-1,1':3',1''-terphenyl and a phenylboronic acid derivative under inert conditions.

- Optimize solvent systems (e.g., toluene/water mixtures) and base (e.g., Na₂CO₃) to enhance coupling efficiency .

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

Key Considerations:

- Ensure rigorous drying of solvents to prevent catalyst poisoning.

- Employ microwave-assisted synthesis to reduce reaction time for sterically hindered systems .

Q. How can the purity of this compound be characterized?

Methodological Answer: Use a combination of analytical techniques:

- HPLC : Quantify purity using a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients .

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR. The bromine substituent induces deshielding in adjacent protons (~7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ = ~401.2 Da) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Use PPE (gloves, lab coat, goggles) due to potential toxicity of brominated aromatics.

- Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Store the compound in a cool, dry environment, away from light, to prevent degradation .

Advanced Research Questions

Q. How can steric hindrance in the terphenyl backbone be mitigated during synthesis?

Methodological Answer: Steric effects from the terphenyl system often reduce coupling efficiency. Strategies include:

- Catalyst Optimization : Use bulky ligands (e.g., SPhos or XPhos) to stabilize palladium intermediates .

- Solvent Selection : High-boiling solvents (e.g., DMF) improve solubility of aromatic precursors.

- Temperature Gradients : Gradual heating (80–120°C) enhances molecular mobility without decomposition .

Case Study: A 2022 study achieved 78% yield using XPhos-Pd-G3 catalyst in tert-amyl alcohol/water .

Q. What role does the bromine substituent play in directing subsequent functionalization?

Methodological Answer: Bromine acts as both a directing group and a leaving group :

- Electrophilic Aromatic Substitution : Bromine deactivates the ring, directing incoming electrophiles to meta positions.

- Cross-Coupling Reactions : Facilitates Suzuki, Ullmann, or Buchwald-Hartwig reactions for introducing aryl/heteroaryl groups .

Example: Bromine at the 4-position enables regioselective C–H activation for late-stage diversification into liquid crystals or OLED precursors .

Q. How can computational methods predict the electronic properties of this compound?

Q. How are structural contradictions resolved between X-ray crystallography and NMR data?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration and bond lengths (e.g., C–Br bond = 1.89 Å) .

- Solid-State NMR : Compare with solution-state NMR to identify conformational flexibility or polymorphism.

- Statistical Validation : Use R-factor and residual density maps to assess crystallographic reliability .

Case Study: A 2011 study resolved discrepancies in a terphenyl derivative by correlating XRD torsion angles with NOESY correlations .

Applications in Materials Science

Q. What are the potential applications in optoelectronic devices?

Methodological Answer:

- OLEDs : The terphenyl core enhances charge transport, while bromine improves electron injection. Test via thin-film deposition and electroluminescence assays.

- Liquid Crystals : Modify terminal groups (e.g., fluorination) to tune phase transitions. Characterize mesophases using polarized optical microscopy .

Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs)?

Methodological Answer:

- Functionalize the terphenyl backbone with carboxylate or pyridyl groups for coordination to metal nodes (e.g., Zn²⁺, Cu²⁺).

- Assess porosity via BET surface area analysis after MOF synthesis .

Troubleshooting Data Contradictions

Q. How to address inconsistent melting points in replicated syntheses?

Methodological Answer:

- Purification : Re-crystallize from ethyl acetate/hexane to remove oligomeric byproducts.

- Differential Scanning Calorimetry (DSC) : Verify thermal behavior at controlled heating rates (e.g., 10°C/min) .

- Inter-lab Comparison : Cross-validate results with independent crystallography and NMR facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。